molecular formula C19H20Cl3N3O2 B4765419 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide

4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide

Cat. No.: B4765419
M. Wt: 428.7 g/mol
InChI Key: KFLYJPVOWRSTNN-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a benzyl group containing chlorine and methoxy groups, as well as a carboxamide group attached to a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 5-chloro-2-methoxybenzyl chloride, is reacted with piperazine under basic conditions to form the benzyl intermediate.

    Carboxamide Formation: The benzyl intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(5-chloro-2-hydroxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide.

    Reduction: Formation of 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazineamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide analogs: Compounds with similar structures but different substituents.

    Other Piperazine Derivatives: Compounds containing the piperazine ring with various substituents.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dichlorophenyl and methoxybenzyl groups contribute to its potential biological activities and make it a valuable compound for research and development.

Properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl3N3O2/c1-27-18-5-2-14(20)10-13(18)12-24-6-8-25(9-7-24)19(26)23-15-3-4-16(21)17(22)11-15/h2-5,10-11H,6-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLYJPVOWRSTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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